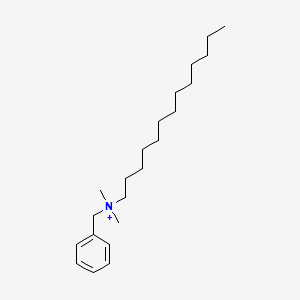

Benzyl-dimethyl-tridecylazanium

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H40N+ |

|---|---|

Peso molecular |

318.6 g/mol |

Nombre IUPAC |

benzyl-dimethyl-tridecylazanium |

InChI |

InChI=1S/C22H40N/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22/h14-16,18-19H,4-13,17,20-21H2,1-3H3/q+1 |

Clave InChI |

VVZBFOKBSDGVGZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Benzyl Dimethyl Tridecylazanium and Its Analogues

Quaternization Reactions: Mechanistic Insights and Optimization Parameters

The quaternization of N,N-dimethyltridecylamine with benzyl (B1604629) chloride to form Benzyl-dimethyl-tridecylazanium chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.govtue.nl In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion in a single, concerted step. tue.nl The reaction rate is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl Optimization of this reaction involves careful consideration of solvent systems, counterions, and the development of more sustainable synthetic routes.

The choice of solvent profoundly impacts the rate and efficiency of quaternization reactions. The SN2 mechanism proceeds through a highly polar, charge-separated transition state. sciensage.info Solvents with high polarity and dielectric constants can stabilize this transition state more effectively than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. sciensage.inforesearchgate.net

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), and acetone (B3395972), are particularly effective. epa.govrsc.org Studies have shown that the reaction rate constant for quaternization is significantly higher in DMSO compared to other solvents at the same temperature. researchgate.netepa.gov In contrast, protic solvents like alcohols can form hydrogen bonds with the tertiary amine's lone pair, shielding the nucleophile and potentially reducing its reactivity. tue.nl The rate of reaction generally increases with the dielectric constant of the medium, confirming the formation of a polar transition state. sciensage.info

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (krel) | Solvent Type |

|---|---|---|---|

| Benzene (B151609) | 2.3 | ~1 | Non-polar Aprotic |

| Ethanol (B145695) | 24.6 | ~50 | Polar Protic |

| Acetone | 20.7 | ~300 | Polar Aprotic |

| Acetonitrile | 37.5 | ~1,500 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~6,000 | Polar Aprotic |

The counterion in the final QAS is determined by the leaving group of the alkylating agent. In the synthesis of this compound, the reaction between N,N-dimethyltridecylamine and benzyl chloride yields a chloride counterion. nih.gov The reactivity of the alkyl halide in the Menshutkin reaction is heavily dependent on the nature of the halide, following the order I > Br > Cl. wikipedia.orgresearchgate.net Benzyl iodides, therefore, react much faster than benzyl chlorides.

Post-synthesis modification of the counterion is a key strategy for tuning the properties of the QAS. researchgate.net A green chemistry approach involves using dimethyl carbonate (DMC) as an alkylating agent. This reaction produces a QAS with a methyl carbonate anion, which can be readily exchanged with various organic or inorganic acids stronger than carbonic acid. rsc.orgresearchgate.net This method avoids the use of toxic alkyl halides and produces highly volatile byproducts (methanol and carbon dioxide), simplifying purification. rsc.org The choice of counterion can influence the compound's solubility, stability, and other physicochemical characteristics. researchgate.netnih.gov

The traditional Menshutkin reaction is inherently catalyst-free. wikipedia.org Modern advancements focus on making the process more environmentally benign, aligning with the principles of green chemistry. A significant development is the substitution of hazardous alkylating agents like methyl halides and dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate (DMC). acs.orgresearchgate.net DMC is non-toxic, and its use can lead to salt-free catanionic surfactants, simplifying purification processes. researchgate.net

Furthermore, innovative techniques are being employed to reduce energy consumption and reaction times. Microwave-assisted synthesis has been shown to dramatically shorten the time required for quaternization, reducing a multi-hour process to mere minutes while increasing yield and minimizing the use of organic solvents. google.com The development of QAS with intentionally incorporated weak chemical bonds, such as ester groups, allows for environmental degradation, addressing concerns about the persistence of these compounds in the environment. rsc.orgrsc.org

Selective Functionalization of the Benzyl Moiety

Derivatization of the this compound structure allows for the fine-tuning of its properties. Modifications can be targeted at the aromatic benzyl ring or the long alkyl chain.

Direct functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging. The positively charged quaternary ammonium (B1175870) group is a powerful deactivating group and directs incoming electrophiles to the meta position. ncert.nic.in

A more practical and versatile strategy involves performing the desired substitution reaction on the benzyl halide starting material before the quaternization step. ncert.nic.in A wide variety of substituted benzyl chlorides or bromides can be prepared using standard electrophilic aromatic substitution reactions such as:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts Alkylation and Acylation (using an alkyl/acyl halide and a Lewis acid) masterorganicchemistry.com

These functionalized benzyl halides can then be reacted with N,N-dimethyltridecylamine to yield a diverse range of analogues with specific substituents on the aromatic ring. This approach has been used to synthesize substituted dibenzylic compounds from corresponding benzylic quaternary ammonium salts. researchgate.net

Altering the length of the hydrophobic alkyl chain is a common and effective strategy for modifying the properties of QAS. nih.govnih.govnih.gov Analogues of this compound can be synthesized by reacting benzyl chloride with a series of N,N-dimethyl-n-alkylamines of varying chain lengths (e.g., C8 to C18). tue.nljcu.cz Alternatively, N,N-dimethylbenzylamine can be reacted with different n-alkyl halides. jcu.cz

Research has consistently shown that the alkyl chain length is a critical determinant of the compound's properties. acs.orgnih.govresearchgate.net For instance, studies on various QAS have demonstrated that modifying the chain length affects surface activity, aggregation behavior, and biological efficacy. nih.govmdpi.com The synthesis of a homologous series allows for systematic investigation and optimization of the compound for specific applications. nih.govjcu.cz

| Analogue Name | Alkyl Chain | Molecular Formula of Cation | Starting Amine |

|---|---|---|---|

| Benzyl-dimethyl-octylazanium | Octyl (C8) | C17H30N+ | N,N-dimethyloctylamine |

| Benzyl-dimethyl-decylazanium | Decyl (C10) | C19H34N+ | N,N-dimethyldecylamine |

| Benzyl-dimethyl-dodecylazanium | Dodecyl (C12) | C21H38N+ | N,N-dimethyldodecylamine |

| This compound | Tridecyl (C13) | C22H40N+ | N,N-dimethyltridecylamine |

| Benzyl-dimethyl-tetradecylazanium | Tetradecyl (C14) | C23H42N+ | N,N-dimethyltetradecylamine |

| Benzyl-dimethyl-hexadecylazanium | Hexadecyl (C16) | C25H46N+ | N,N-dimethylhexadecylamine |

Purification and Isolation Techniques for Research-Grade Compounds

The generation of this compound and its analogues for research purposes necessitates exacting purification and isolation protocols to ensure the removal of unreacted starting materials, by-products, and other impurities. The final purity of the compound is critical for accurate physicochemical characterization and reliable evaluation in subsequent applications. This section details high-purity separation techniques, focusing on preparative chromatography and advanced crystallization methods.

Chromatographic Separations for High Purity (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of quaternary ammonium compounds (QACs), enabling the isolation of significant quantities of a target compound from a complex mixture. teledynelabs.comwarwick.ac.uk Unlike analytical HPLC, which aims to identify and quantify components, preparative HPLC focuses on isolating and collecting purified fractions for further use. teledynelabs.com The development of a successful preparative HPLC method involves careful selection of the stationary and mobile phases, often scaled up from an analytical method, to maximize selectivity and resolution, which are more critical than chromatographic efficiency for achieving high purity. labcompare.com

For long-chain QACs such as this compound, several HPLC strategies have been developed:

Reversed-Phase HPLC (RP-HPLC): This is a common approach, but traditional C18 columns can present challenges in effectively separating homologous series of benzalkonium compounds (BACs). researchgate.net However, optimized methods using C18 columns with specific gradient elution systems have shown success. For instance, a gradient system involving acetonitrile, water, ammonium acetate (B1210297), and formic acid has been used to separate BAC and dialkyldimethylammonium (DADMAC) homologues. nih.gov

Cyano-Phase HPLC: Cyano-functionalized columns have demonstrated superior performance in separating BACs with varying alkyl chain lengths. The unique chemistry of the cyano stationary phase provides different interactions compared to a C18 phase, leading to effective chromatographic separation. researchgate.net An isocratic mobile phase of acetonitrile and ammonium formate (B1220265) buffer has been successfully used with a cyano column to resolve different BACs. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an attractive alternative to RP-HPLC, especially for polar compounds. chromatographyonline.comchromatographyonline.com This technique utilizes a polar stationary phase with a primarily organic mobile phase containing a small amount of aqueous solvent. HILIC is advantageous as it often eliminates the need for ion-pairing reagents, which can complicate downstream applications and suppress mass spectrometry signals. chromatographyonline.comchromatographyonline.com Zwitterionic stationary phases, in particular, have been shown to effectively retain and separate polar quaternary compounds with good peak symmetry by modulating the ionic strength and organic content of the mobile phase. chromatographyonline.com

The following table summarizes various chromatographic conditions used for the separation of long-chain quaternary ammonium compounds, which are applicable to the purification of research-grade this compound.

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Target Compounds | Reference |

|---|---|---|---|---|

| RP-HPLC | Luna C18 | Gradient of: A) 20:80 ACN:H₂O + 1% Acetic Acid, B) 95:5 ACN:H₂O + 10 mM Ammonium Acetate, C) Isopropanol + 0.1% Formic Acid | Benzalkonium Compounds (BACs) & DADMACs | nih.gov |

| UPLC | Acquity UPLC HSS Cyano (1.8 µm) | Isocratic: 60:40 Acetonitrile : (100 mM Ammonium Formate + 0.1% Formic Acid, pH 3.5) | BACs (C12, C14, C16) | researchgate.net |

| HILIC | ZIC-pHILIC (Polymeric Zwitterionic) | Acetonitrile / Ammonium Acetate Buffer (pH 3.7) | Diquat (doubly charged cationic analyte) | chromatographyonline.com |

| Ion-Pair Chromatography | Styrene-divinyl benzene | Not specified in detail, but compatible with high solvent concentration (up to 80%) | Linear Alkyl Trimethylammonium Salts (C12, C14, C16) | researchgate.net |

Advanced Crystallization Protocols

Crystallization is a powerful and widely used method for the purification of synthetic compounds, capable of yielding materials of very high purity. For this compound and related QACs, several advanced crystallization and precipitation protocols can be employed. The choice of solvent is paramount for successful recrystallization.

Solvent Selection: Research has shown that butanone is a highly convenient and effective solvent for the synthesis and subsequent recrystallization of n-alkyldimethylbenzylammonium halides. jcu.cz Other solvents mentioned for synthesis, which could also be explored for recrystallization, include acetone, chloroform (B151607), and ethanol. jcu.cz For certain benzalkonium chloride monomer syntheses, recrystallization from ethyl acetate or mixed solvent systems like benzenediol and APEO has been reported. google.com

Recrystallization from a Single Solvent: A common protocol involves dissolving the crude product in a minimal amount of a suitable hot solvent, such as dry butanone, followed by cooling to induce crystallization. jcu.cz A specific example involves dissolving 10g of the ammonium compound in 50 mL of butanone. jcu.cz Cooling can be controlled, for instance, by placing the reaction mixture in a freezer after an initial cooling period to maximize the yield of the crystalline product. jcu.cz

Anti-Solvent Precipitation/Crystallization: This technique is particularly useful for compounds that are highly soluble in a given solvent. For QACs with longer alkyl chains that may remain dissolved in the reaction solvent, the addition of a low-polarity "anti-solvent" can induce precipitation. nih.gov The addition of hexane (B92381) or diethyl ether to a chloroform or ethanol solution of the product has been shown to effectively precipitate purified QACs. nih.gov

Suspension-Based Purification: An alternative method involves purifying the QAC by dispersing it in an organic solvent in which it is poorly soluble, forming a suspension. google.com Acetone has been identified as a particularly suitable solvent for this purpose. The solid material is then collected, and washing the isolated particles with an alcohol solvent, such as 2-propanol, can further enhance purity. google.com

The table below outlines various crystallization and purification protocols applicable to this compound and its analogues.

| Technique | Solvent System | Key Steps | Target Compounds | Reference |

|---|---|---|---|---|

| Recrystallization | Dry Butanone | Dissolve crude product in hot butanone, cool mixture (including in a freezer) to induce crystallization, collect by filtration. | n-Alkyldimethylbenzylammonium halides | jcu.cz |

| Recrystallization | Ethyl Acetate | Dissolve crude product, allow to cool to room temperature to separate out crystals, collect via suction filtration. | Benzalkonium chloride monomer | google.com |

| Anti-Solvent Precipitation | Ethanol / Hexane | Add ethanol to the reaction mixture, then precipitate and wash the product with hexane. | Quaternary ammonium monomers | nih.gov |

| Suspension Purification | Acetone / 2-Propanol | Disperse crude salt in acetone to form a suspension, filter, and wash the resulting crystals with an alcohol solvent like 2-propanol. | Quaternary alkyl ammonium salts | google.com |

| Precipitation by Amine Addition | Aqueous Solution / Water-miscible aliphatic amine | Add a water-miscible aliphatic amine to a concentrated aqueous solution of the salt to precipitate the solid product. | Water-soluble quaternary ammonium salts | google.com |

Sophisticated Structural Characterization and Spectroscopic Probing of Benzyl Dimethyl Tridecylazanium Assemblies and Interactions

Conformational Analysis in Diverse Environments (Solution and Solid State)

The three-dimensional arrangement of Benzyl-dimethyl-tridecylazanium and its interactions with its environment are pivotal to its function. A combination of spectroscopic and crystallographic techniques provides a comprehensive picture of its conformational dynamics in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the dynamic structure of molecules in solution. For this compound, 1D proton NMR provides initial insights into the chemical environment of the protons. researchgate.netresearchgate.net

| Proton Group | Typical Chemical Shift (ppm) |

| Aromatic (benzyl) | 7.2 - 7.5 |

| Benzyl (B1604629) CH₂ | 4.5 - 4.7 |

| N-CH₂ (tridecyl) | 3.2 - 3.4 |

| N-(CH₃)₂ | 3.0 - 3.2 |

| Alkyl Chain (CH₂)n | 1.2 - 1.7 |

| Terminal CH₃ | 0.8 - 0.9 |

| Note: These are approximate chemical shifts for benzalkonium chlorides and can vary based on solvent and concentration. |

To gain deeper insights into the connectivity and spatial relationships within the molecule, multidimensional NMR techniques such as COSY, HSQC, and HMBC are employed. uvic.casdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the benzylic protons and the adjacent aromatic protons, as well as between the protons along the tridecyl alkyl chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the signal for the benzylic carbon would be correlated with the signal for the benzylic protons. sdsu.eduyoutube.com

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound chloride is not publicly documented, analysis of closely related benzalkonium chloride homologues reveals key features of their molecular packing. researchgate.net

Studies on benzalkonium chloride with different alkyl chain lengths show that these molecules tend to arrange in layered structures in the solid state. The packing is primarily driven by electrostatic interactions between the positively charged quaternary ammonium (B1175870) headgroups and the chloride counter-ions, as well as van der Waals interactions between the long alkyl chains and the benzyl groups. The aromatic benzyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice. The long alkyl chains typically adopt an all-trans conformation to maximize packing efficiency. It is highly probable that this compound chloride would exhibit a similar layered packing arrangement.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer insights into its functional groups and, in condensed phases, intermolecular interactions like hydrogen bonding. researchgate.net

For this compound, characteristic vibrational bands can be assigned to its different structural components.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| C-N stretch | 900 - 1200 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| CH₂ scissoring | ~1465 | IR |

| CH₃ deformation | ~1375 and ~1450 | IR |

| Note: These are general ranges and the exact positions can be influenced by the molecular environment. |

In the solid state, the formation of hydrogen bonding networks, particularly involving the chloride anion and any co-crystallized water molecules with the C-H groups of the cation, can lead to shifts and broadening of the corresponding vibrational bands. Detailed analysis of these spectral features can provide information on the strength and nature of these interactions. researchgate.netresearchgate.net

Mass Spectrometry for Mechanistic Elucidation and Adduct Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for elucidating the structure of its fragments and adducts.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. Based on studies of homologous benzalkonium chlorides, the fragmentation of this compound is expected to follow characteristic pathways. figshare.comresearchgate.net

The most prominent fragmentation pathway involves the facile cleavage of the benzyl group, resulting in a stable tropylium (B1234903) cation at m/z 91. Another significant fragmentation is the loss of the entire benzyl group, leading to an ion corresponding to dimethyl-tridecylamine. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation route for amines. libretexts.org

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 353.3 (C₂₂H₄₀N⁺) | 91.1 | C₁₅H₃₀N | Tropylium cation (C₇H₇⁺) |

| 353.3 (C₂₂H₄₀N⁺) | 262.3 | C₇H₇ | [M - Benzyl]⁺ |

| 353.3 (C₂₂H₄₀N⁺) | 58.1 | C₁₉H₃₇ | [CH₂=N(CH₃)₂]⁺ |

| Note: The precursor ion m/z is calculated for the cationic part of the molecule. Fragmentation data is extrapolated from homologous compounds. figshare.com |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions. This is particularly useful for confirming the identity of this compound and for characterizing any adducts or complexes it may form. researchgate.net

For instance, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. In the context of this compound, HRMS would confirm the elemental composition of the molecular ion as C₂₂H₄₀N⁺. This technique is also crucial in metabolic studies to identify transformation products where atoms have been added or removed. researchgate.net

Advanced Surface-Sensitive Spectroscopic Techniques

The study of this compound assemblies and their interactions at interfaces necessitates the use of sophisticated analytical methods capable of probing the molecular composition and orientation at surfaces. Surface-sensitive spectroscopic techniques are indispensable in this regard, providing detailed information on the adsorption behavior and elemental composition of this quaternary ammonium compound on various substrates.

Attenuated Total Reflectance Infrared (ATR-IR) for Interfacial Adsorption Studies

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for analyzing the interfacial adsorption of molecules from a solution onto a solid surface in real-time. This method is particularly well-suited for studying the adsorption of surfactants like this compound from aqueous solutions onto different materials. The principle of ATR-IR involves an infrared beam being guided through a crystal with a high refractive index. At the crystal surface, an evanescent wave is generated, which penetrates a short distance into the sample in contact with the crystal. This interaction allows for the acquisition of an infrared spectrum of the substance directly at the interface. youtube.com

The utility of ATR-IR in studying quaternary ammonium compounds (QACs) has been demonstrated in various research contexts. For instance, in-situ FTIR/ATR has been employed to investigate the adsorption of a series of alkyltrimethylammonium bromides on sodium oxalate (B1200264) under highly alkaline and high-ionic-strength conditions. acs.org Such studies reveal that the extent of adsorption is dependent on the alkyl chain length. Shorter chain QACs tend to adsorb in a perpendicular orientation to the surface, while longer chain homologues may adopt a more tilted orientation. acs.org This information is crucial for understanding how this compound, with its C13 alkyl chain, might arrange itself at an interface.

The ATR-IR spectrum of this compound would be expected to show characteristic absorption bands. The aromatic ring of the benzyl group would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tridecyl chain and methyl groups would appear in the 2850-2960 cm⁻¹ range. The successful quaternization of the amine is often confirmed by the presence of specific bands associated with the quaternary ammonium group. rsc.org By monitoring the intensity of these characteristic bands as a function of concentration and time, detailed information on the adsorption isotherms and kinetics can be obtained.

A hypothetical ATR-IR study of this compound adsorption onto a silica (B1680970) surface from an aqueous solution would likely reveal the following:

Adsorption Kinetics: The rate at which the intensity of the characteristic C-H and aromatic bands increases over time would provide the adsorption rate.

Adsorption Isotherms: By measuring the band intensities at equilibrium for different bulk concentrations of the surfactant, an adsorption isotherm can be constructed, revealing the surface affinity and the point at which surface saturation occurs.

Molecular Orientation: Changes in the relative intensities and positions of the symmetric and asymmetric stretching vibrations of the alkyl chains can provide insights into the conformational order and orientation of the adsorbed molecules.

The table below summarizes the key infrared vibrational modes that would be of interest in an ATR-IR study of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Information Provided |

| Tridecyl Chain (CH₂) | Asymmetric & Symmetric Stretching | 2925 & 2855 | Adsorption amount, chain conformation |

| Methyl Groups (CH₃) | Asymmetric & Symmetric Stretching | 2960 & 2870 | Adsorption amount, headgroup environment |

| Benzyl Group (Aromatic C-H) | Stretching | > 3000 | Presence and orientation of the benzyl moiety |

| Benzyl Group (Aromatic C=C) | Stretching | 1450 - 1600 | Presence and orientation of the benzyl moiety |

| Quaternary Ammonium (C-N) | Stretching | ~970 | Confirmation of the cationic headgroup |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comresearchgate.net XPS is, therefore, an ideal tool for confirming the presence and determining the surface coverage of this compound on a treated substrate. The technique involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface.

In the context of this compound, which has the chemical formula C₂₂H₄₀N⁺, XPS analysis of a surface treated with this compound would be expected to detect the presence of carbon (C), nitrogen (N), and, if the counter-ion is chloride, chlorine (Cl). The high-resolution spectra of these elements can provide information about their chemical environment.

A notable application of XPS in this area is the analysis of surfaces coated with benzalkonium chloride (BAC), a mixture of alkylbenzyldimethylammonium chlorides where the alkyl chain length varies (including C12, C14, and C16). A study utilizing XPS for the analysis of a quartz substrate coated with BAC demonstrated the ability of the technique to determine the elemental composition of the coated surface. researchgate.net The presence of nitrogen from the quaternary ammonium headgroup is a key indicator of surfactant adsorption.

The quantitative nature of XPS allows for the determination of the atomic concentration of each element on the surface. For a surface treated with this compound chloride, the ratio of the atomic concentrations of C, N, and Cl can be compared to the theoretical stoichiometry of the molecule to assess the purity and integrity of the adsorbed layer.

The table below illustrates the expected XPS data for a substrate surface before and after treatment with this compound chloride. The data is hypothetical but based on the principles of XPS analysis of similar compounds.

| Element | Binding Energy (eV) - Approximate | Expected Atomic % (Untreated Substrate - e.g., Silica) | Expected Atomic % (Treated Substrate) | Information Gleaned |

| C 1s | 285.0 (C-C/C-H), 286.5 (C-N) | Adventitious Carbon (~5-10%) | Increased, with C-N component | Presence of alkyl and benzyl groups |

| N 1s | 402.0 (Quaternary Amine) | 0% | Present | Confirmation of quaternary ammonium headgroup adsorption |

| Cl 2p | 199.0 | 0% | Present | Presence of the chloride counter-ion |

| Si 2p | 103.0 | Present (e.g., ~30%) | Decreased | Attenuation of substrate signal indicates surface coverage |

| O 1s | 532.5 | Present (e.g., ~60%) | Decreased | Attenuation of substrate signal indicates surface coverage |

The high-resolution N 1s spectrum is particularly diagnostic. A binding energy of around 402 eV is characteristic of a positively charged quaternary nitrogen atom, providing unambiguous evidence for the presence of the cationic surfactant on the surface. researchgate.net Furthermore, the attenuation of the substrate signals (e.g., Si 2p and O 1s for a silica substrate) can be used to estimate the thickness of the adsorbed this compound layer.

Molecular Interactions and Supramolecular Assembly of Benzyl Dimethyl Tridecylazanium

Self-Assembly Mechanisms in Aqueous and Non-Aqueous Systems

The amphiphilic nature of benzyl-dimethyl-tridecylazanium is the primary driver for its self-assembly in solution. In aqueous media, the hydrophobic tridecyl tail seeks to minimize its contact with water molecules, a phenomenon known as the hydrophobic effect. Simultaneously, the hydrophilic cationic head group prefers to remain solvated by water. This delicate balance of opposing forces leads to the spontaneous formation of organized structures that sequester the hydrophobic tails from the aqueous environment while exposing the charged head groups to it.

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) begin to aggregate into spherical or ellipsoidal structures called micelles. In these micelles, the hydrophobic tails form a core, and the hydrophilic heads form a protective outer shell that interacts with the surrounding water. The CMC is a key characteristic of a surfactant, and its determination is crucial for understanding and utilizing its properties. researchgate.net

The CMC of this compound can be determined by various academic methods that monitor changes in the physicochemical properties of the solution as a function of surfactant concentration. Two common methods are conductivity and surface tension measurements.

Conductivity Measurements: As a cationic surfactant, this compound contributes to the electrical conductivity of its aqueous solution. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. However, upon micelle formation, the mobility of the surfactant ions is reduced as they become part of a larger, slower-moving aggregate. This leads to a distinct change in the slope of the conductivity versus concentration plot, with the breakpoint indicating the CMC. ekb.egresearchgate.net Studies on homologous series of alkyldimethylbenzylammonium chlorides have shown that the CMC decreases as the length of the alkyl chain increases, owing to the increased hydrophobicity. researchgate.net

Surface Tension Measurements: Surfactant monomers tend to adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption lowers the surface tension of the water. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the addition of more surfactant molecules primarily leads to the formation of micelles in the bulk solution rather than further populating the surface. Consequently, the surface tension remains relatively constant above the CMC. The concentration at which this plateau begins corresponds to the CMC. ekb.eglclark.edu

While specific experimental CMC values for this compound are not extensively reported, data for its homologs can provide a reasonable estimate. The CMC is expected to fall between that of the dodecyl (C12) and tetradecyl (C14) derivatives.

| Alkyl Chain Length | Compound Name | Reported CMC (mmol/L) at 298.15 K | Method |

|---|---|---|---|

| C10 | Decyldimethylbenzylammonium chloride | ~30 | Conductivity researchgate.net |

| C12 | Dodecyldimethylbenzylammonium chloride | ~8.19 | Not Specified researchgate.net |

| C14 | Tetradecyldimethylbenzylammonium chloride | ~2.1 | Conductivity lclark.edu |

| C16 | Hexadecyldimethylbenzylammonium chloride | ~0.8 | Conductivity lclark.edu |

Note: The table presents data for homologous compounds to illustrate the trend in CMC with alkyl chain length. The CMC of this compound (C13) is expected to be between that of the C12 and C14 homologs.

Beyond the formation of simple spherical micelles, this compound and similar surfactants can form more complex, organized aggregates such as vesicles and bilayers under specific conditions. These structures are of significant interest for their ability to encapsulate both hydrophilic and hydrophobic substances, making them valuable in various applications.

Vesicles: Vesicles are spherical structures composed of one or more concentric lipid bilayers enclosing an aqueous core. The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain surfactants but can be induced under certain conditions, such as in the presence of specific salts or by altering the temperature. nih.govnih.gov The packing of the surfactant molecules in the bilayer is crucial, and the geometry of this compound, with its bulky headgroup and single alkyl chain, may favor the curvature required for vesicle formation.

Bilayers: Planar bilayers are extended sheets of surfactant molecules arranged in a tail-to-tail fashion. While less common in bulk solution for single-chain surfactants, they can form at interfaces or be stabilized in lamellar liquid crystalline phases at higher surfactant concentrations. The presence of the benzyl (B1604629) group in the headgroup region can influence the packing parameters of the surfactant, potentially affecting the stability and formation of bilayer structures. researchgate.net

The transition between different types of aggregates (e.g., from spherical to cylindrical micelles, or to vesicles) can be triggered by changes in concentration, temperature, pH, ionic strength, and the presence of cosolvents or other additives. For some ionic surfactants, a second critical concentration, often termed the second CMC, has been observed, which is associated with a structural transition of the micelles, for instance, from spherical to rod-like. researchgate.net

This compound, as a cationic surfactant, can act as an effective emulsifying agent, facilitating the dispersion of one immiscible liquid into another (e.g., oil in water) to form an emulsion. Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and stabilizing the dispersed droplets.

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of oil and water, stabilized by a surfactant and often a cosurfactant. The formation of microemulsions with this compound would involve the creation of nanosized droplets of either oil in water (o/w) or water in oil (w/o), depending on the relative concentrations of the components and the nature of the oil phase. The dynamics of emulsion and microemulsion formation are complex, involving processes of droplet formation, coalescence, and stabilization, all of which are influenced by the properties of the surfactant at the interface.

Host-Guest Chemistry and Complexation Phenomena

The unique structural features of this compound, particularly the presence of a benzyl group and a charged headgroup, make it a potential candidate for participating in host-guest chemistry. This field of supramolecular chemistry involves the formation of a complex between a "host" molecule with a binding cavity and a "guest" molecule that fits within it.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are well-known to form inclusion complexes with a variety of guest molecules, including surfactants. researchgate.net It is plausible that this compound could form an inclusion complex with a cyclodextrin (B1172386) of appropriate size. The hydrophobic tridecyl chain would likely be encapsulated within the cyclodextrin cavity to shield it from the aqueous environment. nih.govnih.gov The benzyl group could also potentially interact with the rim of the cyclodextrin. The formation of such a complex would alter the physicochemical properties of the surfactant, such as its CMC and surface activity.

Calixarenes: Calixarenes are macrocyclic compounds made up of phenol (B47542) units linked by methylene (B1212753) bridges, forming a cup-shaped molecule with a defined cavity. nih.gov They are capable of binding various ions and neutral molecules. Anionic water-soluble calixarenes could potentially interact with the cationic head group of this compound through electrostatic interactions, while also engaging in hydrophobic interactions with the alkyl chain or cation-π interactions with the benzyl group. nih.gov The complexation would depend on the size and functionality of the specific calixarene (B151959) used.

Adsorption and Interfacial Phenomena at Model Substrates

The amphiphilic nature of this compound, possessing a charged hydrophilic head group and a long hydrophobic alkyl chain, dictates its behavior at interfaces. This section explores its adsorption onto various surfaces and the resulting interfacial phenomena.

Adsorption Isotherms and Kinetics on Inorganic and Organic Surfaces

The adsorption of quaternary ammonium (B1175870) compounds like this compound onto solid surfaces from aqueous solutions is a complex process governed by a combination of electrostatic and hydrophobic interactions. The kinetics of adsorption for similar cationic surfactants on porous materials like activated carbon has been shown to follow pseudo-second-order kinetics, indicating that the rate-limiting step may be chemisorption. eeer.orgelsevierpure.com Equilibrium is typically reached within a few hours.

The equilibrium adsorption data for such surfactants can often be described by the Langmuir or Freundlich isotherm models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces. researchgate.net

For the adsorption of benzalkonium chlorides (a class of compounds to which this compound belongs) on powdered activated carbon, studies have shown that the Langmuir model often provides a better fit, suggesting monolayer coverage is a dominant mechanism. eeer.orgelsevierpure.com The adsorption capacity is influenced by factors such as pH and the alkyl chain length of the surfactant. For instance, adsorption is often favored at neutral to slightly alkaline pH. Furthermore, surfactants with longer alkyl chains tend to exhibit stronger adsorption due to increased hydrophobic interactions. eeer.org

The adsorption onto inorganic surfaces like silica (B1680970) is also of significant interest. For cationic surfactants, the nature of the silica surface (hydrophilic or hydrophobic) plays a crucial role. On hydrophilic, negatively charged silica, adsorption is driven by strong electrostatic attraction between the cationic headgroup and the surface, supplemented by hydrophobic interactions between the alkyl chains at higher concentrations, leading to the formation of surface aggregates like hemimicelles. nih.gov The addition of salts can enhance adsorption by screening the electrostatic repulsion between the positively charged headgroups, thereby promoting closer packing on the surface. nih.gov On hydrophobic silica surfaces, the adsorption is primarily driven by hydrophobic effects. nih.gov

Below are representative data tables for the adsorption of closely related benzalkonium chlorides on different surfaces.

Table 1: Langmuir and Freundlich Isotherm Parameters for the Adsorption of Benzalkonium Chlorides (BAC) on Powdered Activated Carbon.

| Adsorbent | Surfactant | Isotherm Model | Parameters | Value | Reference |

|---|---|---|---|---|---|

| Powdered Activated Carbon | BAC (C12) | Langmuir | qmax (mg/g) | 357.1 | eeer.org |

| KL (L/mg) | 0.045 | ||||

| BAC (C14) | Langmuir | qmax (mg/g) | 416.7 | ||

| KL (L/mg) | 0.052 |

Table 2: Adsorption Kinetic Parameters for Benzalkonium Chlorides on Powdered Activated Carbon.

| Adsorbent | Surfactant | Kinetic Model | Parameters | Value | Reference |

|---|---|---|---|---|---|

| Powdered Activated Carbon | BAC (C12) | Pseudo-second-order | k2 (g/mg·min) | 0.0012 | eeer.org |

| BAC (C14) | Pseudo-second-order | k2 (g/mg·min) | 0.0015 |

Interfacial Tension and Surface Pressure Measurements of Monolayers

As an amphiphilic molecule, this compound will spontaneously adsorb at fluid interfaces, such as the air-water interface, leading to a reduction in the interfacial tension. The effectiveness of a surfactant in reducing surface tension is related to its critical micelle concentration (CMC), the concentration at which surfactant monomers in the bulk solution begin to aggregate into micelles. wikipedia.org Above the CMC, the surface tension of the solution remains relatively constant. For benzalkonium chlorides, the CMC decreases with increasing alkyl chain length due to greater hydrophobicity.

The formation of a monolayer at the air-water interface can be studied using a Langmuir trough, which allows for the measurement of the surface pressure (Π) as a function of the area per molecule (A). The resulting surface pressure-area (Π-A) isotherm provides valuable information about the packing and phase behavior of the monolayer. biolinscientific.com

A typical Π-A isotherm for a surfactant like this compound would exhibit several distinct regions. At large areas per molecule, the monolayer is in a gaseous (G) state, where the molecules are far apart and interact weakly. As the monolayer is compressed, it transitions to a liquid-expanded (LE) phase, characterized by a steeper increase in surface pressure. Further compression can lead to a liquid-condensed (LC) phase, where the molecules are more tightly packed. A plateau or a change in the slope of the isotherm can indicate a phase transition. For some surfactants, a solid (S) phase may be observed at very high surface pressures before the monolayer collapses. biolinscientific.com

Studies on benzalkonium chloride have shown that it readily forms a stable monolayer at the air-water interface. The presence of the benzyl group and the alkyl chain contributes to the molecular interactions within the monolayer, influencing its compressibility and stability. The interaction of such monolayers with other molecules, such as lipids, has been investigated to understand their effects in biological systems. nih.gov

Table 3: Surface Properties of Benzalkonium Chloride Homologues.

| Compound | CMC (mM) | Surface Tension at CMC (mN/m) | Area per Molecule at Collapse (Ų/molecule) | Reference |

|---|---|---|---|---|

| Dodecyldimethylbenzylammonium Chloride (C12) | 4.2 | 35.4 | ~60 | researchgate.netekb.eg |

| Tetradecyldimethylbenzylammonium Chloride (C14) | 1.1 | 34.2 | ~55 | ekb.eg |

| Hexadecyldimethylbenzylammonium Chloride (C16) | 0.3 | 33.1 | ~50 | nih.gov |

Liquid Crystalline Phases and Mesophase Transitions Induced by this compound

Lyotropic liquid crystals are formed by amphiphilic molecules in the presence of a solvent, where the phase behavior is dependent on both concentration and temperature. wikipedia.org Cationic surfactants like this compound are known to self-assemble into various liquid crystalline structures in aqueous solutions above their critical micelle concentration.

As the concentration of the surfactant increases, spherical micelles can pack into ordered structures, leading to the formation of a cubic (I) phase. With a further increase in concentration, these micelles may fuse to form elongated cylindrical aggregates, which then arrange themselves into a hexagonal (H) lattice. At even higher concentrations, the surfactant molecules can form bilayers separated by layers of the solvent, resulting in a lamellar (Lα) phase. nih.govresearchgate.net The specific sequence and stability of these phases depend on factors such as the molecular geometry of the surfactant (packing parameter), temperature, and the presence of additives like salts or co-surfactants. nih.gov

The tridecyl (C13) chain of this compound provides significant hydrophobic character, which, in conjunction with the bulky headgroup, influences the preferred curvature of the surfactant aggregates and thus the type of liquid crystalline phase formed. The transition between these mesophases can be induced by changes in concentration or temperature. For example, an increase in temperature generally increases the kinetic energy of the molecules and can favor less ordered phases or transitions to phases with different curvatures.

While specific phase diagrams for this compound are not widely published, the behavior of homologous benzalkonium chlorides and other cationic surfactants provides a strong indication of its expected properties. For instance, ternary systems containing similar cationic surfactants, water, and a co-surfactant (like a long-chain alcohol) have been shown to exhibit rich phase diagrams with hexagonal and lamellar phases. nih.gov The presence of the co-surfactant can modulate the interfacial curvature and allow for the formation of phases not observed in the binary surfactant-water system.

The study of these liquid crystalline phases is significant for various applications where structured fluids are required.

Catalytic Applications and Reaction Mechanisms of Benzyl Dimethyl Tridecylazanium in Organic Synthesis

Phase-Transfer Catalysis (PTC) by Benzyl-dimethyl-tridecylazanium

This compound is a prominent example of a phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This is particularly useful in reactions where the reactants are in immiscible phases, such as an aqueous and an organic phase. wikipedia.org The catalytic activity of quaternary ammonium (B1175870) salts like this compound is attributed to their amphiphilic nature, possessing a hydrophilic cationic head and a lipophilic organic tail. biomedres.us

Elucidation of Interfacial Electron Transfer and Anion Exchange Mechanisms

The efficacy of this compound as a phase-transfer catalyst is rooted in two primary proposed mechanisms: the Starks' extraction mechanism and the Makosza interfacial mechanism. mdpi.com

In the Starks' extraction mechanism , the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion in the aqueous phase. This lipophilic ion pair is then extracted into the organic phase, where it can react with the organic substrate. mdpi.com After the reaction, the resulting anion pairs with the Q⁺ and is transferred back to the aqueous phase, completing the catalytic cycle. acs.org

The Makosza interfacial mechanism proposes that the reaction occurs at the interface of the two phases. mdpi.com For instance, in base-catalyzed reactions, the deprotonation of an organic acid by a base like sodium hydroxide (B78521) occurs at the interface. mdpi.com The resulting organic anion then forms an ion pair with the quaternary ammonium cation at the interface, which subsequently diffuses into the organic phase to react. mdpi.com

Role in Nucleophilic Substitution and Carbonyl Addition Reactions

This compound and similar quaternary ammonium salts are effective catalysts for a variety of nucleophilic substitution (SN2) reactions. They facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. rsc.org For example, the synthesis of nitriles from alkyl halides and sodium cyanide, a classic SN2 reaction, is significantly accelerated in the presence of a phase-transfer catalyst. scienceinfo.com The catalyst transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. scienceinfo.com

While specific research detailing the use of this compound in carbonyl addition reactions is limited in the available literature, quaternary ammonium salts, in general, are known to catalyze such transformations. Aromatic aldehydes, being highly active electrophiles, can readily undergo addition reactions with carbanions generated at the interface and transported into the organic phase by the catalyst. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions Catalyzed by Benzyl-Containing Quaternary Ammonium Salts

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Benzyltriethylammonium chloride | p-Chloronitrobenzene, Methanol, NaOH | p-Nitroanisole | - | researchgate.net |

| Benzyltriethylammonium chloride | Benzyl (B1604629) chloride, Sodium cyanide | Benzyl cyanide | High | nih.gov |

| N-[p-(trifluoromethyl)benzyl] cinchoninium bromide | Indanone derivative, Methyl iodide | Methylated indanone | 95 | nih.gov |

This table presents data for structurally related benzyl-containing quaternary ammonium salts due to the limited specific data for this compound in the reviewed literature.

Stereoselective Phase-Transfer Catalysis with Chiral Derivatives

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the synthesis of chiral molecules. beilstein-journals.orgmdpi.com This is achieved by using chiral, non-racemic quaternary ammonium salts as catalysts. mdpi.com While there is no specific information in the reviewed literature on chiral derivatives of this compound, extensive research has been conducted on other chiral quaternary ammonium salts, particularly those derived from cinchona alkaloids and binaphthyls. beilstein-journals.orgnih.gov

These chiral catalysts create a chiral environment around the reacting species, enabling enantioselective bond formation. researchgate.net They have been successfully applied in a wide range of asymmetric reactions, including alkylations, Michael additions, and aldol (B89426) reactions, often achieving high enantiomeric excess. researchgate.net The design of the chiral catalyst, including the nature of the chiral backbone and the substituents on the nitrogen atom, is crucial for achieving high stereoselectivity. beilstein-journals.org

Function as a Structure-Directing Agent (SDA) in Materials Fabrication

Long-chain quaternary ammonium compounds, such as this compound, can act as structure-directing agents (SDAs) or templates in the synthesis of porous materials. acs.orgfrontiersin.org Their amphiphilic nature allows them to form micelles or other organized structures in solution, which can then guide the formation of inorganic frameworks around them.

Templating in Zeolite and Mesoporous Material Synthesis

In the synthesis of mesoporous materials like MCM-41, long-chain quaternary ammonium surfactants are fundamental. acs.org They form micellar rods that act as a template around which silica (B1680970) precursors polymerize. Subsequent removal of the organic template, typically by calcination, leaves behind a porous material with a regular arrangement of uniform mesopores. mdpi.com The length of the alkyl chain of the surfactant can influence the pore size of the resulting material. researchgate.net

Table 2: Examples of Benzyl-Containing Quaternary Ammonium Salts as Structure-Directing Agents

| Structure-Directing Agent | Material Synthesized | Key Findings | Reference |

| Benzyltriethylammonium chloride | Zeolite-Y | Accelerated crystallization and selective nucleation of Zeolite-Y. | mdpi.com |

| Dibenzyldimethylammonium chloride | Zeolite ZSM-50 | Directed the formation of highly crystalline ZSM-50. | researchgate.net |

| Long-chain quaternary ammonium surfactants | Mesoporous Silica (e.g., MCM-41) | Act as templates to form ordered mesoporous structures. | acs.org |

This table presents data for structurally related benzyl-containing and long-chain quaternary ammonium salts due to the limited specific data for this compound in the reviewed literature.

Contributions to Organocatalysis and Non-Covalent Catalysis

This compound, a quaternary ammonium salt, has emerged as a significant contributor to the field of organocatalysis. This class of catalysts operates without the need for metal atoms, relying instead on the intricate interplay of non-covalent interactions to facilitate and control chemical reactions. The catalytic prowess of this compound and its homologues stems from their ability to act as phase-transfer catalysts and to form key non-covalent interactions with substrates, thereby activating them towards a desired transformation. unina.itmdpi.comcymitquimica.com These interactions, though weaker than covalent bonds, are highly directional and can collectively exert a powerful influence on the transition state of a reaction, leading to enhanced reaction rates and selectivities. unina.itchemrxiv.org

The utility of quaternary ammonium salts like this compound is particularly evident in biphasic reactions, where reactants are present in immiscible liquid phases. The cationic nature of the azanium head group allows it to pair with an anionic reactant in the aqueous phase and transport it into the organic phase where the reaction with an organic substrate can occur. This mode of action, known as phase-transfer catalysis, overcomes the insolubility barrier of the reactants, enabling a wide range of synthetic transformations such as alkylations, substitutions, and condensations. phasetransfercatalysis.com

Activation through Hydrogen Bonding and Ion-Pairing Interactions

The catalytic activity of this compound is fundamentally governed by its capacity to form hydrogen bonds and engage in ion-pairing interactions. unina.itresearchgate.net While the positively charged nitrogen atom is the center of the ion-pairing activity, the hydrogen atoms on the carbon atoms adjacent to the nitrogen can participate in non-conventional C-H···X hydrogen bonds. unina.it These interactions, though often overlooked, can be crucial in orienting the substrate and stabilizing the transition state.

Recent studies on analogous quaternary ammonium salts have provided definitive evidence for the role of these non-covalent interactions. X-ray crystallographic and NMR spectroscopic data have confirmed that quaternary ammonium cations interact with anionic species not merely through non-directional electrostatic forces, but through a network of directional ion-dipole and hydrogen bonding interactions. unina.itresearchgate.net For instance, the interaction between a quaternary ammonium salt and an enolate is not a simple ion pair, but a more complex association involving multiple C-H···O hydrogen bonds between the catalyst and the enolate oxygen. unina.it This precise spatial arrangement is critical for achieving high levels of stereoselectivity in asymmetric catalysis.

The benzyl group of this compound can also play a role in catalysis through π-interactions with substrates that possess aromatic rings. These stacking interactions can further help to pre-organize the reactants in the transition state, leading to specific reaction outcomes.

| Interaction Type | Description | Role in Catalysis |

| Ion-Pairing | Electrostatic attraction between the cationic quaternary ammonium group and an anionic reactant or intermediate. | Facilitates the transfer of anionic species between phases and brings reactants into close proximity. |

| Hydrogen Bonding | Formation of non-conventional C-H···X hydrogen bonds between the catalyst and the substrate. | Orients the substrate, stabilizes the transition state, and can induce stereoselectivity. unina.itresearchgate.net |

| π-Interactions | Stacking interactions between the benzyl group of the catalyst and aromatic moieties on the substrate. | Assists in the pre-organization of reactants in the transition state. |

Influence of Counterions on Catalytic Activity and Selectivity

The nature of the counterion associated with the this compound cation can have a profound impact on its catalytic activity and selectivity. While often considered a spectator ion, the counterion can influence the solubility of the catalyst, the tightness of the ion pair, and the availability of the cationic center to interact with the substrate. researchgate.netacs.org

The choice of counterion can affect the physical properties of the quaternary ammonium salt, such as its melting point and solubility in different solvents. For instance, the synthesis of various n-alkyldimethylbenzylammonium halides has shown that the properties of the salt can be tuned by changing the halide counterion (e.g., chloride, bromide, iodide). jcu.cz This, in turn, can affect the efficiency of the catalyst in a given reaction system.

In phase-transfer catalysis, a more lipophilic counterion can enhance the solubility of the catalyst in the organic phase, potentially leading to a faster reaction rate. Conversely, a more hydrophilic counterion may favor the partitioning of the catalyst in the aqueous phase. The tightness of the ion pair between the quaternary ammonium cation and its counterion is also a critical factor. A loosely bound ion pair will more readily exchange its counterion for a reactant anion, thus entering the catalytic cycle more efficiently. The effect of different counterions on the properties of quaternary ammonium salts is an active area of research, with studies exploring a wide range of organic and inorganic anions. researchgate.netresearchgate.net

The following table, based on general observations for quaternary ammonium salts, illustrates the potential influence of different counterions on the catalytic performance of this compound.

| Counterion | Potential Influence on Catalysis |

| Chloride (Cl⁻) | A common and relatively hydrophilic counterion. Often provides a good balance of solubility and reactivity. phasetransfercatalysis.com |

| Bromide (Br⁻) | More lipophilic than chloride, can enhance solubility in organic solvents and may lead to increased reaction rates. jcu.cz |

| Iodide (I⁻) | Generally the most lipophilic of the common halides, can further enhance organic solubility but may also lead to catalyst decomposition in some cases. jcu.cz |

| Bisulfate (HSO₄⁻) | Can participate in hydrogen bonding and may influence reactions where proton transfer is involved. |

| Organic Anions (e.g., acetate (B1210297), tosylate) | The nature of the organic anion can be tailored to fine-tune the solubility and catalytic activity of the quaternary ammonium salt. researchgate.net |

Integration and Role in Advanced Materials Science and Engineering

Design and Synthesis of Functional Polymeric Systems

The distinct molecular architecture of benzyl-dimethyl-tridecylazanium makes it a valuable building block in the creation of specialized polymers with tailored functionalities. Its cationic nature and long alkyl chain are particularly advantageous in the synthesis of polyelectrolytes and polymerizable surfactants.

Polyelectrolytes and Ion-Exchange Resins for Separation Science

Polyelectrolytes are polymers with repeating units bearing an electrolyte group. These groups dissociate in aqueous solutions, making the polymers charged. This compound can be conceptually incorporated into polyelectrolyte structures, where its quaternary ammonium (B1175870) group provides a permanent positive charge. While direct polymerization of this compound is not widely documented, the principles of synthesizing similar polycations, such as those based on diallyldimethylammonium chloride (DADMAC) and vinyl benzyl (B1604629) trimethyl ammonium chloride, are well-established. researchgate.net These polyelectrolytes are crucial in the preparation of ion-exchange resins, which are widely used in water treatment and other separation processes. researchgate.netepo.orgresearchgate.net

Table 1: Examples of Quaternary Ammonium Monomers in Polyelectrolyte Synthesis

| Monomer | Polymer Structure | Key Characteristics | Relevant Applications |

| Diallyldimethylammonium chloride (DADMAC) | Poly(DADMAC) | High charge density, water-soluble | Flocculants in water treatment, paper manufacturing |

| Vinyl benzyl trimethyl ammonium chloride | Poly(VBTAC) | Aromatic backbone, tunable properties | Ion-exchange resins, membranes |

| Dimethylaminoethyl acrylate (B77674) benzyl chloride (DMAEABCl) | Poly(DMAEABCl) | Cationic, enhanced adhesion | Flocculants, coatings |

This table presents examples of related quaternary ammonium monomers to illustrate the principles of polyelectrolyte design.

Polymerizable Surfactants and Monomers for Controlled Architectures

Polymerizable surfactants, or "surfmers," are molecules that possess both surfactant properties and a polymerizable group. These compounds are of great interest in emulsion polymerization, as they can become covalently bound to the polymer particles, leading to improved latex stability and reduced surfactant migration in the final product. researcher.life

A compound structurally similar to this compound, N,N-dimethyl dodecyl-(4-vinyl benzyl) ammonium chloride, has been synthesized and characterized. rsc.org This molecule contains a vinyl group that allows it to act as a monomer in polymerization reactions. The synthesis involves the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine. rsc.org Such polymerizable surfactants can be used to create structured polymer architectures with controlled surface properties. The use of ionic liquids as surfactants in emulsion polymerization has also been explored, demonstrating the versatility of charged, amphiphilic molecules in these systems. mdpi.com

Nanomaterial Synthesis and Surface Modification

The surfactant properties of this compound, arising from its hydrophilic cationic head and hydrophobic alkyl tail, make it a valuable tool in the burgeoning field of nanotechnology. It can be employed as a template for the controlled growth of nanomaterials and for the functionalization of various surfaces.

Template-Assisted Growth of Nanoparticles and Nanostructures

Template-assisted synthesis is a powerful method for creating nanostructures with well-defined shapes and sizes. amazonaws.com In this approach, a structured medium directs the formation of the desired material. Surfactants like this compound can self-assemble into micelles or other ordered structures in solution, which can then act as "soft" templates for the synthesis of nanoparticles.

For example, quaternary ammonium salts have been used as templates and surfactants in the one-pot synthesis of silver (Ag) co-decorated mesoporous silica (B1680970) nanoparticles. In such processes, the quaternary ammonium compound directs the mesostructure of the silica while also acting as a stabilizing agent.

Surface Functionalization of Metal Oxides and Carbon-Based Nanomaterials

The surface properties of nanomaterials are critical to their performance in various applications. Surface functionalization, the process of modifying the surface of a material, is often employed to improve dispersibility, biocompatibility, and reactivity.

Metal Oxides: Metal oxide nanoparticles, such as titanium dioxide (TiO2), often require surface modification to enhance their performance in applications like photocatalysis and coatings. hhu.dersc.orgresearchgate.netnih.govresearchgate.net Organic molecules can be adsorbed onto the surface of these nanoparticles to alter their properties. rsc.orgresearchgate.net Cationic surfactants like this compound can interact with the surface of metal oxides, providing a positively charged layer that can improve their dispersion in certain media and facilitate further functionalization. For instance, modified TiO2 nanofluids with switchable hydrophobic and hydrophilic properties have been developed through ion exchange processes involving quaternary ammonium salts. hhu.de

Carbon-Based Nanomaterials: Carbon nanotubes and graphene possess exceptional mechanical and electrical properties, but their strong van der Waals interactions lead to aggregation, limiting their practical use. northwestern.edu Non-covalent functionalization with surfactants is a common strategy to overcome this issue. northwestern.edursc.orgkaist.ac.kr The hydrophobic tridecyl tail of this compound can adsorb onto the surface of carbon nanotubes or graphene through hydrophobic and π-π stacking interactions, while the hydrophilic cationic head enhances their dispersibility in polar solvents. northwestern.eduresearchgate.net This approach preserves the intrinsic electronic structure of the carbon nanomaterial, which is crucial for electronic applications. northwestern.edu

Development of Advanced Hybrid and Composite Materials

The integration of this compound and related compounds into hybrid and composite materials can lead to enhanced properties and novel functionalities. These materials combine the properties of two or more different components to achieve performance that is superior to that of the individual constituents. google.com

The use of quaternary ammonium salts to modify clays (B1170129) for the preparation of polymer-clay nanocomposites is a well-established technique. ias.ac.inresearchgate.netias.ac.inresearchgate.netnih.gov The cationic head of the surfactant exchanges with the inorganic cations in the clay galleries, rendering the clay surface more organophilic and compatible with polymer matrices. This facilitates the intercalation or exfoliation of the clay layers within the polymer, leading to significant improvements in mechanical, thermal, and barrier properties. For example, polymer-clay nanocomposites have been synthesized by the polymerization of vinyl benzyl trimethyl ammonium chloride in the presence of functionalized clay. ias.ac.inias.ac.inresearchgate.net The long alkyl chain of this compound could further enhance the compatibility with non-polar polymers.

Furthermore, in polymer blends, which are often immiscible, compatibilizers are used to improve the interfacial adhesion and morphology. Block copolymers are commonly used as compatibilizers. rsc.orgresearchgate.net While not a block copolymer itself, the amphiphilic nature of this compound could allow it to act as an interfacial agent in certain polymer blend systems, reducing interfacial tension and improving the dispersion of one polymer phase within another.

Organic-Inorganic Hybrid Structures for Functional Applications

The synthesis of organic-inorganic hybrid materials is a key area in materials science, aiming to combine the distinct properties of organic molecules with the robustness and functionality of inorganic frameworks. This compound and its structural analogues, often categorized under benzalkonium chlorides (BAC), serve as critical organic components in these hybrids.

These quaternary ammonium salts can be integrated with inorganic materials, such as smectite clays, to form highly ordered hybrid structures. nih.gov The interaction is primarily driven by the electrostatic attraction between the cationic headgroup of the ammonium salt and the negatively charged surfaces of the inorganic layers. This self-assembly process allows for the precise arrangement of organic molecules within an inorganic matrix, leading to materials with tailored properties for specific functional applications, such as controlled-release systems for biocides in the conservation of cultural heritage. nih.gov

Intercalation Compounds with Layered Materials (e.g., Clays, Graphene)

Intercalation is a process where guest molecules or ions are inserted between the layers of a host material, significantly altering the host's properties. researchgate.netresearchgate.net this compound's amphiphilic nature and ionic charge make it an excellent candidate for the intercalation of various layered materials.

Clays: Layered silicate (B1173343) clays, such as montmorillonite (B579905) (Mt), are composed of negatively charged aluminosilicate (B74896) sheets. These sheets are held together by cations (like sodium) in the interlayer space. In a process known as cation exchange, this compound can displace these inorganic cations and insert itself into the interlayer gallery.

Research on the intercalation of N-Alkyl-N-benzyl-N,N-dimethylammonium chloride (BAC), a close analogue, into montmorillonite has demonstrated the formation of ordered intercalated compounds. nih.gov The insertion of the bulky organic cations forces the layers apart, leading to a significant and controllable increase in the interlayer distance. For instance, studies have shown the interlayer distance can be expanded from 1.3 nm up to 3.4 nm depending on the ratio of clay to the ammonium salt. nih.gov These intercalated clays exhibit modified properties, such as the potential for a slow, sustained release of the ammonium salt, making them suitable for long-term biostatic effects in applications like stone conservation. nih.gov The stability of these intercalates is noteworthy, with studies indicating that only a fraction of the intercalated cations may be released, resulting in a stable intermediate structure. nih.gov

Interactive Table: Interlayer Distance in Montmorillonite-BAC Intercalates Below is an interactive table summarizing experimental findings on the relationship between the composition of Montmorillonite/BAC compounds and their resulting interlayer distance.

| Clay/Ammonium Salt Ratio | Resulting Interlayer Distance (nm) | State of Intercalation |

| Pure Montmorillonite | ~1.3 | Non-intercalated |

| Intermediate Ratio | ~1.9 | Stable Intermediate Intercalate |

| High BAC Ratio | Up to 3.4 | Fully Intercalated |

| Note: Data is based on findings for N-Alkyl-N-benzyl-N,N-dimethylammonium chloride (BAC) intercalation in montmorillonite clay. nih.gov |

Graphene: Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, and its precursor, graphite (B72142), are prime candidates for intercalation. While direct studies on this compound are limited, research on structurally similar long-chain alkyl ammonium salts provides significant insight. For example, tetradecyl-ammonium salt (C14N+) has been shown to spontaneously intercalate into edge-selectively oxidized graphite. nih.gov

This intercalation process is a key step in the liquid-phase exfoliation of graphite to produce high-quality graphene nanosheets. The large organic cations wedge themselves between the graphite layers, weakening the van der Waals forces that hold them together. Subsequent gentle sonication can then easily separate the layers, yielding a high population of monolayer graphene sheets. nih.gov The resulting graphene films exhibit excellent electrical conductance, far superior to those produced by harsher oxidation methods. nih.gov Metal intercalation has also been explored as a method to tune the electronic band structure of graphene, creating novel electronic and topological phases. aps.org

Fundamental Studies on Transport Phenomena Across Model Interfaces

The interface between two different phases of matter is a unique environment where chemical and physical properties can differ significantly from the bulk. researchgate.netmiami.edu The study of transport phenomena—such as the movement of mass and heat—across these interfaces is fundamental to many scientific and technological fields. researchgate.netnih.gov

Molecular-level liquid flows, particularly at the nanoscale, are heavily influenced by the forces at the material interface. nih.gov Classical fluid transport theories often break down in this regime due to factors like thermal slip, the discrete nature of fluid molecules, and variations in local viscosity near the surface. nih.gov The presence of surfactants, such as this compound, at an interface can profoundly alter these transport phenomena.

Due to its amphiphilic structure, this compound is expected to adsorb at interfaces (e.g., solid-liquid or air-liquid), forming organized molecular assemblies. These layers can change the interfacial energy, alter the slip boundary conditions for fluid flow, and influence heat transport. Theoretical models and molecular dynamics simulations are crucial tools for understanding these complex interfacial systems. researchgate.netnih.gov While specific fundamental studies focusing solely on this compound's effect on transport phenomena are not widely documented in the reviewed literature, its established role as a surfactant implies it is a relevant molecule for such investigations. Its ability to self-assemble and modify surface properties makes it a candidate for controlling and studying transport processes at a fundamental level.

Theoretical and Computational Chemistry of Benzyl Dimethyl Tridecylazanium

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For Benzyl-dimethyl-tridecylazanium, these methods can predict its geometry, electronic charge distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Key properties that can be calculated using DFT include:

Optimized Geometry: Determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Charge Distribution: Mapping the electrostatic potential to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions. The positive charge is localized on the quaternary ammonium (B1175870) head group.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can be used to characterize the molecule's vibrational modes.

A study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using DFT at the B3LYP/6-31+G(d,p) level of theory provided insights into its electronic properties, which can be considered analogous to the type of information obtainable for this compound. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Benzyl-Alkyl-Dimethylammonium Cation

| Property | Description | Hypothetical Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 5.0 to 10.0 Debye |

| Partial Charge on N+ | The localized positive charge on the nitrogen atom of the quaternary ammonium head group. | +0.4 to +0.6 e |

Note: These are hypothetical values based on typical ranges for similar organic cations and are for illustrative purposes only, as specific data for this compound is not available.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction mechanisms and transition states. For a compound like this compound, these methods can be used to investigate its degradation pathways or its interactions with other molecules. For instance, the reaction mechanism of CH3NH with NO2 has been meticulously examined using high-level ab initio calculations to understand the formation of various products under different conditions. rsc.org

For this compound, ab initio calculations could be used to explore:

Nucleophilic Attack: The reactivity of the benzyl (B1604629) or alkyl groups towards nucleophiles.

Thermal Decomposition: The pathways and activation energies for the breakdown of the molecule at elevated temperatures.

Interaction with Surfaces: The mechanism of adsorption onto various materials, which is relevant to its application as a disinfectant and surfactant.

A study on the formation of C7H7+ from chlorotoluene radical cations using ab initio methods provides an example of how reaction pathways and activation energies can be calculated, which is a similar approach that could be applied to understand the reactivity of the benzyl group in this compound. researchgate.net